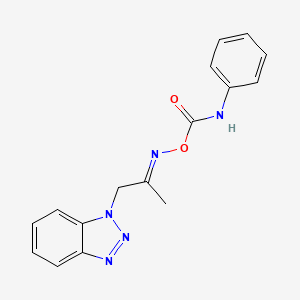

1-(1H-1,2,3-benzotriazol-1-yl)acetone O-(anilinocarbonyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 1-(1H-1,2,3-benzotriazol-1-yl)acetone O-(anilinocarbonyl)oxime often involves oxidative Pd-catalyzed cyclization and alkoxycarbonylation of alkynyl precursors. For instance, a related process involves the direct synthesis of 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans and 4-(alkoxycarbonyl)benzo[c]pyrans through such mechanisms, indicating the complex nature and the need for precise conditions in the synthesis of these compounds (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like NMR, IR, and sometimes X-ray crystallography. For example, the structure of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate was confirmed through 1H-NMR, 13C-NMR, and IR, highlighting the importance of these analytical methods in understanding the molecular structure of complex organic compounds (Zhao et al., 2011).

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Benzotriazole derivatives are pivotal in organic synthesis, offering pathways to heterocyclic compounds and facilitating complex rearrangements. For instance, the rearrangement of N-oxyenamines and related reactions involving benzotriazole derivatives illustrates the compound's utility in synthesizing imidazoles and oxazoles, showcasing its versatility in organic transformations (Tabolin & Ioffe, 2014). Furthermore, oxime esters, akin to the anilinocarbonyl oxime moiety, act as acylating agents in the aminolysis reaction, enabling the chemoselective preparation of amides from amino alcohols, highlighting their role in selective organic synthesis (Fernández, Menéndez, & Gotor, 1991).

Bioconjugation Techniques

Oximes and hydrazones formation is crucial in bioconjugation, providing a versatile strategy for biomolecule modification. This reaction is employed across diverse fields, including polymer chemistry and chemical biology, due to its simplicity and efficiency. The use of oxime formation in water at neutral pH, facilitated by novel catalysts, underscores the method's adaptability and potential for bioconjugation applications (Larsen et al., 2014).

Materials Science and Photostabilization

Benzotriazole derivatives serve as copolymerizable UV light stabilizers, offering protection for materials against UV radiation. The synthesis of novel UV-light stabilizers that can be incorporated into engineering plastics demonstrates the potential of these compounds in enhancing material lifespans and performance (Kuila et al., 1999). This application is particularly relevant for materials exposed to harsh environmental conditions, where UV degradation is a concern.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[(E)-1-(benzotriazol-1-yl)propan-2-ylideneamino] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-12(11-21-15-10-6-5-9-14(15)18-20-21)19-23-16(22)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUDVIUOUTVBNL-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)NC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)NC1=CC=CC=C1)/CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)

![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)

![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)

![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)

![4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)

![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)

![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)

![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)